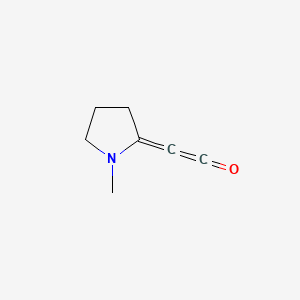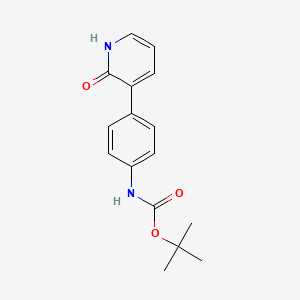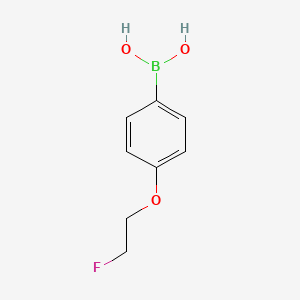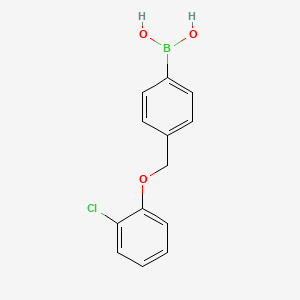
(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is a type of organoboron compound . It has a molecular formula of C13H12BClO3 and an average mass of 262.497 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a boron atom bonded to three oxygen atoms and a phenyl ring. The phenyl ring is further substituted with a methyl group and a chlorophenoxy group .Aplicaciones Científicas De Investigación
Organic Optoelectronics
Boronic acid derivatives, particularly those based on the BODIPY platform, have shown promise in organic light-emitting diodes (OLEDs) as green to near-infrared emitters. These materials, including "(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid" derivatives, offer potential as metal-free infrared emitters, leveraging their structural design and synthesis for application in OLED devices. This underscores their significance in developing advanced organic semiconductors for optoelectronic applications (Squeo & Pasini, 2020).
Medicinal Chemistry
Boronic acids play a critical role in drug discovery and development due to their unique properties, such as enhancing drug potency and improving pharmacokinetic profiles. The review of boronic acid drugs highlights the FDA's approval of several boronic acid-based drugs, emphasizing the compound's versatility in medicinal chemistry and potential in new drug development (Plescia & Moitessier, 2020).
Environmental Remediation
Boronic acid derivatives, including "this compound," may offer valuable approaches to environmental challenges, such as boron contamination in water. Studies on boron removal using layered double hydroxides (LDHs) and reverse osmosis membranes in seawater desalination applications demonstrate the potential of boronic acid-based materials in addressing environmental pollution and improving water treatment technologies (Tu, Nghiem, & Chivas, 2010; Theiss, Ayoko, & Frost, 2013).
Sensor Technology
Boronic acid compounds, including "this compound," are integral to developing chemical sensors for various applications. These sensors exploit the unique binding characteristics of boronic acids to detect substances ranging from carbohydrates and glycated hemoglobin to ions and hydrogen peroxide. The development of electrochemical biosensors based on ferroceneboronic acid and its derivatives illustrates the potential of boronic acid-based sensors in biomedical and environmental monitoring (Wang, Takahashi, Du, & Anzai, 2014).
Direcciones Futuras
Boronic acids are valuable building blocks in organic synthesis and have applications in various fields including catalysis, materials science, biology, and imaging . Future research may focus on developing new synthesis methods and exploring new applications for boronic acids, including “(4-((2-Chlorophenoxy)methyl)phenyl)boronic acid”.
Mecanismo De Acción
Target of Action
The primary target of (4-((2-Chlorophenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound participates in the Suzuki–Miyaura cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role as an organoboron reagent in this process contributes to the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its stability and ease of preparation contribute to its bioavailability in the Suzuki–Miyaura cross-coupling reaction .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . The reaction conditions are exceptionally mild and tolerant of various functional groups . The compound’s stability and environmental benignity also contribute to its efficacy under these conditions .
Propiedades
IUPAC Name |
[4-[(2-chlorophenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBHOOOPDUHDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=CC=C2Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681341 |
Source


|
| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-69-6 |
Source


|
| Record name | {4-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate](/img/structure/B566651.png)
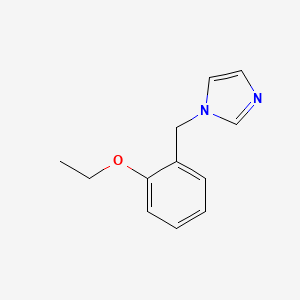




![(2R,3S,4R,5R)-2-[[amino-(6-hydroxy-6-methylheptan-2-yl)oxy-oxidophosphaniumyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B566664.png)
